5-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Kinase inhibitors Lipophilic ligand efficiency Drug-likeness

5-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1174849-53-6) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively exploited in kinase inhibitor drug discovery due to its purine-bioisosteric core. The compound features a carboxylic acid handle at the 7-position for amide coupling or esterification, and a 1,3-dimethyl-1H-pyrazol-4-yl substituent at the 5-position that distinguishes it from other 5-aryl/heteroaryl analogs.

Molecular Formula C12H11N5O2
Molecular Weight 257.253
CAS No. 1174849-53-6
Cat. No. B2453535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
CAS1174849-53-6
Molecular FormulaC12H11N5O2
Molecular Weight257.253
Structural Identifiers
SMILESCC1=NN(C=C1C2=NC3=CC=NN3C(=C2)C(=O)O)C
InChIInChI=1S/C12H11N5O2/c1-7-8(6-16(2)15-7)9-5-10(12(18)19)17-11(14-9)3-4-13-17/h3-6H,1-2H3,(H,18,19)
InChIKeyCTLFNJYDALVSKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid (CAS 1174849-53-6): Core Scaffold & Structural Identity for Kinase-Targeted Library Design


5-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1174849-53-6) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively exploited in kinase inhibitor drug discovery due to its purine-bioisosteric core [1]. The compound features a carboxylic acid handle at the 7-position for amide coupling or esterification, and a 1,3-dimethyl-1H-pyrazol-4-yl substituent at the 5-position that distinguishes it from other 5-aryl/heteroaryl analogs. With a molecular formula of C12H11N5O2, molecular weight of 257.25 g/mol, and a computed XLogP3-AA of 0.6 [2], it offers a balanced polarity profile suitable for fragment-based screening and lead optimization campaigns. Commercial availability is confirmed from multiple vendors at purities of 95–98% .

Why Generic 5-Aryl-pyrazolo[1,5-a]pyrimidine-7-carboxylic Acids Cannot Substitute for the 1,3-Dimethylpyrazole Analog in Kinase Profiling


Substitution at the 5-position of the pyrazolo[1,5-a]pyrimidine core is a critical determinant of kinase selectivity and potency. In pyrazolo[1,5-a]pyrimidine-based DPP-4 inhibitors, the 5-position substituent directly engages the S1 pocket; replacing a substituted pyrazole with an unsubstituted phenyl or a monomethylpyrazole can reduce inhibitory activity by 25- to 40-fold [1]. The 1,3-dimethyl-1H-pyrazol-4-yl group provides a specific spatial and electronic profile—dual methyl groups that modulate lipophilicity without introducing the metabolic liability of a trifluoromethyl substituent —that cannot be replicated by the 1-methyl analog (CAS 1443278-80-5) or the unsubstituted pyrazolo[1,5-a]pyrimidine-7-carboxylic acid core. In kinase fragment screening campaigns, even single-methyl deletions at the pyrazole N1 or C3 positions have been shown to ablate binding to the hinge region of CDK2 [2]. Generic substitution therefore risks loss of target engagement, altered selectivity profiles, and incompatibility with established structure-activity relationships (SAR).

Head-to-Head Differentiation Evidence: 5-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid vs. Closest Analogs


Lipophilic Ligand Efficiency (LLE) Advantage Over the 5-Trifluoromethyl Analog

The target compound (XLogP3-AA = 0.6, MW = 257.25) achieves a computed lipophilicity that is >2 log units lower than the 5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid analog (XLogP3-AA ≈ 2.8–3.0 estimated for the trifluoromethyl core) [1]. In kinase inhibitor optimization, a ΔlogP reduction of this magnitude correlates with improved aqueous solubility, reduced hERG binding, and lower metabolic clearance rates—each ~2- to 5-fold improvement per log unit [2]. The 1,3-dimethylpyrazole substituent provides sufficient hydrophobic contact for kinase hinge binding while avoiding the excessive lipophilicity penalty of the CF₃ congener, making it a superior starting point for lead optimization where LLE > 5 is desired.

Kinase inhibitors Lipophilic ligand efficiency Drug-likeness

Kinase Hinge-Binding Motif Differentiation: 1,3-Dimethylpyrazole vs. 1-Methylpyrazole

In pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors, the 5-position aryl/heteroaryl substituent occupies a hydrophobic pocket adjacent to the hinge region, and the presence of two methyl groups (vs. one or none) on the pyrazole ring significantly enhances binding affinity. In the DPP-4 inhibitor series, the analogous 5-substituent optimization yielded a 25- to 40-fold improvement in IC₅₀ when progressing from monomethyl to optimized substitution patterns [1]. The 1,3-dimethyl-1H-pyrazol-4-yl group of the target compound provides a dual methyl contact that the 1-methyl analog (CAS 1443278-80-5) lacks at the C3 position, which is predicted to reduce the desolvation penalty upon binding and increase van der Waals contacts within the kinase hydrophobic pocket [2].

CDK2 inhibitors Kinase hinge binding Structure-activity relationship

Carboxylic Acid Handle Reactivity: Superior Conjugation Efficiency vs. 7-Unsubstituted Analogs

The 7-carboxylic acid functionality enables direct amide coupling without requiring pre-functionalization (e.g., halogenation or boronation), a distinct advantage over 7-unsubstituted pyrazolo[1,5-a]pyrimidines that require C–H activation or lithiation chemistry at the 7-position. Standard HATU/DIPEA-mediated coupling yields >80% conversion to the corresponding amide within 2 hours at room temperature for related pyrazolo[1,5-a]pyrimidine-7-carboxylic acids [1]. This translates to a 2- to 3-step synthetic economy advantage compared to the unsubstituted core scaffold, which typically requires bromination at the 7-position (NBS, DMF, 60°C, 4 h) followed by Pd-catalyzed carbonylation to install the carboxylic acid [2].

Amide coupling Fragment elaboration Chemical biology probes

Optimal Deployment Scenarios for 5-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid in Drug Discovery


Kinase-Focused Fragment Library Design

The compound serves as a carboxylic acid-terminated fragment for amide-based library enumeration targeting the ATP-binding site of kinases. Its 1,3-dimethylpyrazole motif mimics the N1/N6 substitution pattern of adenine while the computed XLogP3-AA of 0.6 predicts aqueous solubility >100 µM—suitable for fragment screening by SPR or ITC. Use this fragment when the screening cascade requires balanced polarity (LLE-optimized) starting points for CDK, Pim, or Trk kinase families [1].

Pim-1 Selective Inhibitor Lead Optimization

The pyrazolo[1,5-a]pyrimidine core with 5-position heteroaryl substitution has demonstrated potent Pim-1 inhibition (IC₅₀ < 100 nM in optimized analogs) [2]. The target compound's 1,3-dimethylpyrazole substituent is well-suited for probing the Pim-1 hydrophobic pocket; its carboxylic acid handle allows direct conjugation to diverse amine-containing motifs identified in Pim-1 SAR campaigns. Prioritize this scaffold when selectivity over Pim-2 and Pim-3 is a key project objective [2].

CDK Inhibitor Scaffold Development with Optimized Developability

For CDK2 or CDK7 inhibitor programs, the compound provides a synthetically tractable core with a pre-installed carboxylic acid for rapid amide library synthesis. The lower lipophilicity (XLogP3-AA 0.6 vs. ~3.0 for CF₃ analogs) reduces the risk of pharmacokinetic attrition due to high logD, a common failure mode for CDK inhibitors [3]. Deploy this compound in the hit-to-lead phase when parallel optimization of potency and metabolic stability is required.

Chemical Biology Probe Synthesis via One-Step Conjugation

The 7-carboxylic acid enables single-step HATU/DIPEA conjugation to amine-functionalized biotin, fluorescent dyes, or PEG linkers for target engagement assays (e.g., CETSA, NanoBRET). This contrasts with 7-unsubstituted analogs requiring multi-step functionalization, making the compound the procurement-efficient choice for probe synthesis [4].

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